molecular formula C10H11BrO3 B12550080 Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- CAS No. 182296-61-3

Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-

Cat. No.: B12550080
CAS No.: 182296-61-3
M. Wt: 259.10 g/mol
InChI Key: RCTJQVOENZONDG-UHFFFAOYSA-N
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Description

Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- is an organic compound characterized by a phenol group attached to a bromomethyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- typically involves multiple steps. One common method includes the bromination of a phenol derivative followed by the formation of a dioxolane ring. The reaction conditions often require the use of bromine or a brominating agent, a solvent such as dichloromethane, and a catalyst like iron(III) bromide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the bromomethyl group to a methyl group.

    Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include phenol derivatives with different substituents replacing the bromine atom.

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Methyl-substituted phenol derivatives.

Scientific Research Applications

Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]- is unique due to the presence of both a bromomethyl group and a dioxolane ring.

Properties

CAS No.

182296-61-3

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

4-[2-(bromomethyl)-1,3-dioxolan-2-yl]phenol

InChI

InChI=1S/C10H11BrO3/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4,12H,5-7H2

InChI Key

RCTJQVOENZONDG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CBr)C2=CC=C(C=C2)O

Origin of Product

United States

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